N'-[(E)-(4-butoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide
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Overview
Description
N’-[(E)-(4-butoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-butoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-butoxybenzaldehyde and 2-(3-chlorophenoxy)propanehydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-butoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-[(E)-(4-butoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-butoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N’-[(E)-(4-butoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-ethoxyphenyl)propanehydrazide
- N’-[(E)-(4-butoxyphenyl)methylidene]-2-(4-methoxyphenyl)propanehydrazide
These compounds share similar structural features but differ in the substituents attached to the phenyl rings
By understanding the synthesis, reactions, applications, and mechanism of action of N’-[(E)-(4-butoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C20H23ClN2O3 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(3-chlorophenoxy)propanamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-3-4-12-25-18-10-8-16(9-11-18)14-22-23-20(24)15(2)26-19-7-5-6-17(21)13-19/h5-11,13-15H,3-4,12H2,1-2H3,(H,23,24)/b22-14+ |
InChI Key |
IXSCANUUPHOGKB-HYARGMPZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(C)OC2=CC(=CC=C2)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C(C)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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